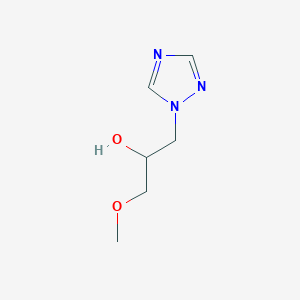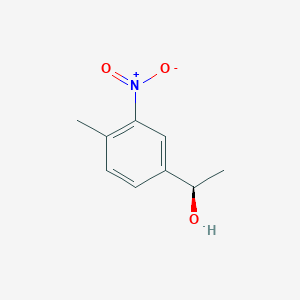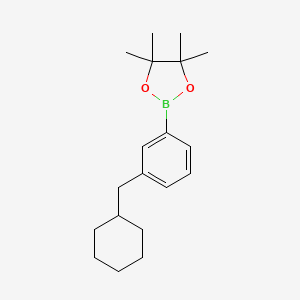
3-(Cyclohexylmethyl)phenylboronic acid pinacol ester
Descripción general
Descripción
3-(Cyclohexylmethyl)phenylboronic acid pinacol ester is a compound with the molecular formula C19H29BO2 . It is a type of organoboron compound, which are known for their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .
Synthesis Analysis
Pinacol boronic esters, including this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This method is particularly useful for the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string:InChI=1S/C19H29BO2/c1-18(2)19(3,4)22-20(21-18)17-12-8-11-16(14-17)13-15-9-6-5-7-10-15/h8,11-12,14-15H,5-7,9-10,13H2,1-4H3 . The compound has a molecular weight of 300.2 g/mol . Chemical Reactions Analysis
Boron reagents, such as this compound, are widely used in Suzuki–Miyaura coupling, a transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organoboron reagent to palladium .Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.2 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 300.2260603 g/mol . The topological polar surface area of the compound is 18.5 Ų .Aplicaciones Científicas De Investigación
Solubility and Organic Synthesis Applications
The solubility of phenylboronic acid derivatives, including its pinacol esters, has been studied extensively. These compounds exhibit varying solubility profiles in organic solvents, which is critical for their application in organic synthesis, such as Suzuki-Miyaura cross-coupling reactions. The solubility properties are influenced by the polarity of solvents, affecting their use in synthesizing diverse organic molecules (Leszczyński, Hofman, & Sporzyński, 2020).
Phosphorescence and Material Science
A fascinating aspect of arylboronic esters is their ability to exhibit long-lived room-temperature phosphorescence (RTP) in the solid state. This property, uncommon in heavy-atom-free molecules, opens new avenues for their use in material science, particularly in developing new photoluminescent materials. Such materials could find applications in organic light-emitting diodes (OLEDs) and sensing technologies (Shoji et al., 2017).
Responsive Drug Delivery Systems
Arylboronic pinacol esters have been utilized to create H2O2-cleavable poly(ester-amide)s and other polymers for responsive drug delivery systems. These materials degrade in the presence of hydrogen peroxide, a reactive oxygen species commonly found in inflammatory sites and tumor environments. This property allows for the targeted release of therapeutic agents in response to specific biological stimuli, enhancing the efficacy and safety of treatments (Cui, Zhang, Du, & Li, 2017).
Sensing and Detection Applications
The development of highly sensitive fluorescent sensors for detecting trace amounts of water or other analytes showcases another application of phenylboronic esters. These sensors exploit the photo-induced electron transfer (PET) mechanism, providing a powerful tool for environmental monitoring and diagnostic applications (Miho et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by the compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s known that the compound is only marginally stable in water . The rate of hydrolysis of the compound is considerably accelerated at physiological pH , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in proteomics research .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound, which can affect its stability and efficacy, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Direcciones Futuras
The future directions of research on 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester could involve its use in new areas of organic synthesis, given the broad applications of organoboron compounds . Additionally, further studies could explore the solubility of the compound in various organic solvents , which could have implications for its use in different chemical reactions.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester are largely derived from its boronic ester group. In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Cellular Effects
The cellular effects of this compound are not well-documented. Boronic esters have been used in the development of drug delivery systems. For instance, a reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with a boronic acid pinacol ester . This system was used to encapsulate curcumin, a compound with known anti-inflammatory and anti-oxidative stress functions .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction. In this reaction, the boronic ester group of the compound interacts with a metal catalyst, typically palladium, to form a new carbon-carbon bond .
Metabolic Pathways
Boronic esters are known to be involved in carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Propiedades
IUPAC Name |
2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO2/c1-18(2)19(3,4)22-20(21-18)17-12-8-11-16(14-17)13-15-9-6-5-7-10-15/h8,11-12,14-15H,5-7,9-10,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYFCYWROJPQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149396 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096333-64-9 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid](/img/structure/B1428947.png)
![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)
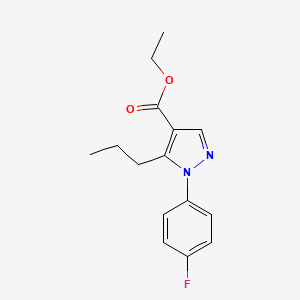
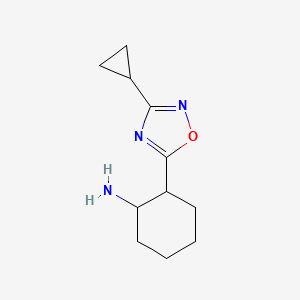

![N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428957.png)
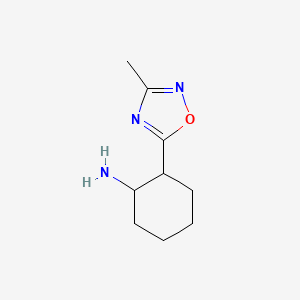
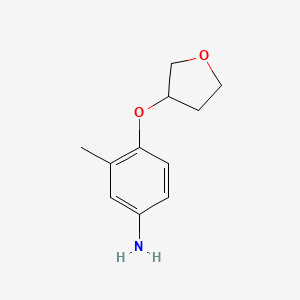
![Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate](/img/structure/B1428960.png)

